3-oxobicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3. It is characterized by a unique structure that includes a bicyclo[3.1.0]hexane ring system with a ketone group at the 3-position and a carboxylic acid group at the 6-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, methyl ester
- 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, 2-oxo-, ethyl ester
Uniqueness
3-oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2168621-24-5 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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